molecular formula C3H6F2O B128796 1,3-Difluoro-2-propanol CAS No. 453-13-4

1,3-Difluoro-2-propanol

Cat. No. B128796
CAS RN: 453-13-4
M. Wt: 96.08 g/mol
InChI Key: PVDLUGWWIOGCNH-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-propanol is an organic compound with the chemical formula C3H6F2O . It is a metabolic poison that disrupts the citric acid cycle and is used as a rodenticide, similar to sodium fluoroacetate . It is the main ingredient (along with 1-chloro-3-fluoro-2-propanol) in the rodenticide product Gliftor, which was widely used in the former USSR and is still approved in China .


Molecular Structure Analysis

The molecular structure of 1,3-Difluoro-2-propanol consists of three carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,3-Difluoro-2-propanol has a molar mass of 96.077 g/mol . It has a density of 1.24 g/cm³ at 25°C . The boiling point of 1,3-Difluoro-2-propanol is between 54 to 55°C .

Scientific Research Applications

Synthesis Applications

  • Chemoselective Preparation of Thiazoles : 1,3-Difluoro-2-propanol derivatives are used in synthesizing thiazoles, which are significant in drug discovery. A study demonstrates the use of 1,3-dibromo-1,1-difluoro-2-propanone, a derivative, for introducing a bromodifluoromethyl group in thiazoles (Colella et al., 2018).

Chemical Reactions

  • C-F Bond Activation : The high nucleophilicity of certain compounds leads to C-F activation in 1,3-difluoro-2-propanol. This process involves a S(N)2 mechanism with O-HF hydrogen bond assistance, crucial in chemical transformations (Nova et al., 2008).

Catalytic and Reaction Media

  • Use in Photodissociation Dynamics : 1,3-Difluoro-2-propanol derivatives like 3-bromo-1,1,1-trifluoro-2-propanol are studied for their role in photodissociation dynamics, contributing to the understanding of chemical bond dissociation processes (Indulkar et al., 2011).
  • Role in Catalytic Mixtures : Mixtures involving fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol, a relative of 1,3-difluoro-2-propanol, show catalytic activity. Such mixtures form microheterogeneous structures vital for catalytic reactions (Hollóczki et al., 2017).

Environmental and Material Science

  • Water Treatment Applications : Derivatives like 2,2,3,3-tetrafluoro-1-propanol are used in CD-R and DVD-R fabrication. Their treatment by advanced oxidation processes is crucial due to their non-biodegradable nature, offering insights into effective environmental management strategies (Shih et al., 2013).
  • DNA Alignment in Film Castings : In material science, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol are used for aligning DNA in film castings. This demonstrates their utility in the precise manipulation of biological materials (Mamangun et al., 2014).

Safety And Hazards

1,3-Difluoro-2-propanol is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,3-difluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDLUGWWIOGCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060009
Record name 1,3-Difluoro-2-propanol
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Molecular Weight

96.08 g/mol
Source PubChem
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Product Name

1,3-Difluoro-2-propanol

CAS RN

453-13-4
Record name 1,3-Difluoro-2-propanol
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Record name 1,3-Difluoro-2-propanol
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Record name 1,3-Difluoro-2-propanol
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Record name 2-Propanol, 1,3-difluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
MG Feldwick, PS Noakes, U Prause… - … of Biochemical and …, 1998 - Wiley Online Library
Administration to rats of 1,3‐difluoro‐2‐propanol (100 mg kg −1 body weight), the major ingredient of the pesticide gliftor, resulted in accumulation of citrate in the kidney after a 3 hour …
Number of citations: 19 onlinelibrary.wiley.com
RJ Mead, MG Feldwick, JT Bunn - Wildlife research, 1991 - CSIRO Publishing
Administration to rats of 100 mg/kg of 1,3-difluoro-2-propanol (DFP), the major ingredient of the pesticide Gliftor, resulted in citrate accumulation in the kidney after a 3-h lag phase. …
Number of citations: 11 www.publish.csiro.au
R Hanna - 1963 - krex.k-state.edu
Recent reviews by Patrick and by Majer (32) reveal comparatively little thermodynamic infonnation for organic compounds containing carbon, hydrogen, oxygen, and fluorine. …
Number of citations: 0 krex.k-state.edu
RG Eagar Jr, WW Bachovchin, JH Richards - Biochemistry, 1975 - ACS Publications
Robert G. Eagar, Jr., William W. Bachovchin, and John H. Richards* abstract: 3-Fluoro-1, 2-propanediol has been found to be a substrate for propanediol dehydrase and has very …
Number of citations: 30 pubs.acs.org
KI Menon, MG Feldwick, PS Noakes… - Journal of Biochemical …, 2001 - Wiley Online Library
The biochemical toxicology of 1,3‐difluoroacetone, a known metabolite of the major ingredient of the pesticide Gliftor (1,3‐difluoro‐2‐propanol), was investigated in vivo and in vitro. Rat …
Number of citations: 8 onlinelibrary.wiley.com
GA Crowder - Journal of fluorine chemistry, 1985 - Elsevier
Infrared spectra were obtained for 1,3-difluoro-2- chloropropane in the solid, liquid and vapor states and in solutions with nonpolar solvents. Comparisons of the spectra show the …
Number of citations: 3 www.sciencedirect.com
G Crowder, D Tennant - Journal of Fluorine Chemistry, 1976 - Elsevier
Rotational isomerism has been shown to exist in 1, 3-difluoro-2-propanone[1, 2], which exists as two conformers which were tentatively identified as the gauche-gauche and cisgauche. …
Number of citations: 1 www.sciencedirect.com
A Nova, R Mas-Ballesté, G Ujaque… - Chemical …, 2008 - pubs.rsc.org
The high nucleophilicity of the sulfur atoms in [Pt2(dppp)2(μ-S)2] triggers a C–F activation process in 1,3-difluoro-2-propanol that leads to the [Pt2(dppp)2(μ-S)(μ-SCH2CH(OH)CH2F]F …
Number of citations: 16 pubs.rsc.org
A Artau, RR Squires - Citeseer
The ability to determine and rationalize thermochemical properties, such as gas-phase acidities and basicities, is important in physical organic chemistry. Stereoisomers often exhibit …
Number of citations: 0 citeseerx.ist.psu.edu

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